Cas no 92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid)

5-Isopropyl-1H-pyrazole-3-carboxylic acid structure
92933-47-6 structure
Productnaam:5-Isopropyl-1H-pyrazole-3-carboxylic acid
CAS-nummer:92933-47-6
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD02224142
CID:91062
PubChem ID:24883358

5-Isopropyl-1H-pyrazole-3-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Isopropyl-1H-pyrazole-3-carboxylic acid
    • 3-Isopropylpyrazole-5-carboxylic acid
    • 5-isopropyl-2H-pyrazole-3-carboxylic acid
    • 3-isopropyl-1H-pyrazole-5-carboxylic acid
    • 5-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID
    • 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
    • 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-
    • CHWXKAHFWLSLOQ-UHFFFAOYSA-N
    • 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
    • 5-isopropyl-1H-pyrazol-3-carboxylic acid
    • 3-(methylethyl)pyrazole-5-carboxylic acid
    • PubChem22754
    • ChemDiv2_003364
    • Oprea1
    • 5-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)
    • 3-Isopropyl-2H-pyrazole-3-carboxylic acid
    • PD182615
    • AKOS025394901
    • 5-(1-methylethyl)-1H-pyrazole-3-carboxylic acid
    • 3-isopropyl-1H-pyrazole-5-carboxylicacid
    • SR-01000597148
    • BDBM50211363
    • EN300-41163
    • 3-Isopropylpyrazole-5-carboxylic acid, 97%
    • BBL008246
    • DTXSID50918863
    • DB-011449
    • SR-01000597148-1
    • Oprea1_115867
    • 5-isopropyl-3-carboxyl-pyrazole
    • AB11579
    • STK501183
    • SMR000124646
    • J-517652
    • CHEMBL238002
    • MFCD02224142
    • CS-W006370
    • Z240119298
    • AKOS002436024
    • 5-propan-2-yl-1H-pyrazole-3-carboxylic acid
    • MLS000067212
    • 92933-47-6
    • 890590-91-7
    • HMS2480B08
    • H11619
    • BS-3854
    • SY027523
    • 1H-Pyrazole-5-carboxylic acid, 3-(1-methylethyl)-
    • Oprea1_070012
    • SCHEMBL1739326
    • 5-isopropylpyrazol-3-carboxylic acid
    • F0917-7551
    • AKOS000271363
    • MFCD05170240
    • HMS1378I20
    • MDL: MFCD02224142
    • Inchi: 1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
    • InChI-sleutel: CHWXKAHFWLSLOQ-UHFFFAOYSA-N
    • LACHT: O=C(C1C=C(C(C)C)NN=1)O

Berekende eigenschappen

  • Exacte massa: 154.07400
  • Monoisotopische massa: 154.074227566g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 159
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 4
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 66

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.247±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 153-157 °C (lit.)
  • Kookpunt: 153-157 ℃(lit.)
  • Vlampunt: 170.2°C
  • Brekindex: 1.558
  • Oplosbaarheid: Very slightly soluble (0.93 g/l) (25 º C),
  • PSA: 65.98000
  • LogboekP: 1.23130
  • Oplosbaarheid: Not determined

5-Isopropyl-1H-pyrazole-3-carboxylic acid Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H317
  • Waarschuwingsverklaring: P280
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 43
  • Veiligheidsinstructies: S36/37
  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT
  • Opslagvoorwaarde:Sealed in dry,2-8°C
  • Risicozinnen:R43

5-Isopropyl-1H-pyrazole-3-carboxylic acid Douanegegevens

  • HS-CODE:2933199090
  • Douanegegevens:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Isopropyl-1H-pyrazole-3-carboxylic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB218380-10 g
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95%
92933-47-6
10g
€371.70 2022-06-11
Chemenu
CM189067-100g
5-Isopropyl-2H-pyrazole-3-carboxylic acid
92933-47-6 95%+
100g
$1205 2023-02-01
abcr
AB218380-250 mg
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95%
92933-47-6
250MG
€75.70 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064138-250mg
5-Isopropyl-1H-pyrazole-3-carboxylic acid
92933-47-6 98%
250mg
¥36 2023-02-17
abcr
AB218380-5 g
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95%
92933-47-6
5g
€231.20 2022-06-11
Apollo Scientific
OR938480-5g
5-Isopropyl-2H-pyrazole-3-carboxylic acid
92933-47-6 99%
5g
£24.00 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFK16-25G
5-isopropyl-1H-pyrazole-3-carboxylic acid
92933-47-6 97%
25g
¥ 1,221.00 2023-04-12
abcr
AB497390-250mg
5-Isopropyl-1H-pyrazole-3-carboxylic acid; 98%
92933-47-6
250mg
€87.70 2023-09-02
Enamine
EN300-41163-0.5g
5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
92933-47-6 95.0%
0.5g
$19.0 2025-03-15
Enamine
EN300-41163-2.5g
5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
92933-47-6 95.0%
2.5g
$25.0 2025-03-15

5-Isopropyl-1H-pyrazole-3-carboxylic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referentie
Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Preparation of pyrazolo[4,3-d]pyrimidines for use in pharmaceutical compositions as kinase inhibitors and anticancer agents
, European Patent Organization, , ,

Synthetic Routes 3

Reactievoorwaarden
Referentie
Studies on hypolipidemic agents. II. Synthesis and pharmacological properties of alkylpyrazole derivatives
Seki, Kunio; Isegawa, Junichi; Fukuda, Minoru; Ohki, Masahiko, Chemical & Pharmaceutical Bulletin, 1984, 32(4), 1568-77

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Preparation of pyrazolopyrimidinones as phosphodiesterase 9 (PDE9) inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease.
, United States, , ,

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  16 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Referentie
Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor
van Herk, T.; Brussee, J.; van den Nieuwendijk, A. M. C. H.; van der Klein, P. A. M.; Ijzerman, A. P.; et al, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Hydrazine sulfate ;  45 min, 0 °C
Referentie
Preparation of substituted pyrazolo[4,3-e][1,4]diazepines as phosphodiesterase 4 inhibitors for treatment of obstructive bronchopneumopathy and asthma
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden
Referentie
Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazopyrazole-5-carboxamides. 2
Baraldi, Pier Giovanni; Cacciari, Barbara; Leoni, Alberto; Recanatini, Maurizio; Roberti, Marinella; et al, Farmaco, 1991, 46(11), 1337-50

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referentie
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a
Skinner, Philip J.; Cherrier, Martin C.; Webb, Peter J.; Shin, Young-Jun; Gharbaoui, Tawfik; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
Referentie
The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents
De Ninno, Michael P.; Andrews, Melissa; Bell, Andrew S.; Chen, Yue; Eller-Zarbo, Cynthia; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2537-2541

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, rt → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as PDE9 inhibitors for treating cardiovascular disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
Referentie
Preparation of pyrazolopyrimidinones as PDE9 inhibitors for treatment of insulin resistance syndrome and type 2 diabetes
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1)
1.3 Reagents: Sodium hydroxide Solvents: Water
Referentie
Agonist lead identification for the high affinity niacin receptor GPR109a
Gharbaoui, Tawfik; Skinner, Philip J.; Shin, Young-Jun; Averbuj, Claudia; Jung, Jae-Kyu; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4914-4919

Synthetic Routes 14

Reactievoorwaarden
Referentie
A preparation of pyrrole and pyrazole derivatives, useful as D-amino acid oxidase (Daao) inhibitors
, United States, , ,

5-Isopropyl-1H-pyrazole-3-carboxylic acid Raw materials

5-Isopropyl-1H-pyrazole-3-carboxylic acid Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid
A844393
Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):160.0/640.0
atkchemica
(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid
CL13515
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek